N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an amine group at the 4-position and an ethyl-methylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-ethyl-6-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine: This compound is structurally similar but contains a sulfoacetyl group instead of a pyrazole ring.
Acetochlor: Another related compound, acetochlor, is a chloroacetanilide herbicide with a similar ethyl-methylphenyl group.
Uniqueness
N-(2-Ethyl-6-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-10-6-4-5-9(2)12(10)15-11-7-13-14-8-11/h4-8,15H,3H2,1-2H3,(H,13,14) |
InChI Key |
QCDKFIPIQDWBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=CNN=C2)C |
Origin of Product |
United States |
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